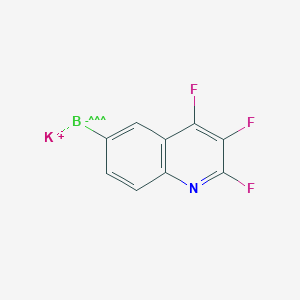
Potassium (2,3,4-trifluoroquinolin-6-yl)trihydroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium quinoline-6-trifluoroborate is a boronic acid derivative known for its stability and reactivity in various chemical transformations. It is a crystalline solid with the molecular formula C9H6BF3KN and a molecular weight of 235.06 g/mol . This compound is particularly valued in organic synthesis due to its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium quinoline-6-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of quinoline-6-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of potassium quinoline-6-trifluoroborate may involve continuous-flow chemistry techniques to enhance efficiency and scalability . This method allows for the precise control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium quinoline-6-trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium quinoline-6-trifluoroborate.
Major Products
The major products formed from reactions involving potassium quinoline-6-trifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Potassium quinoline-6-trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which potassium quinoline-6-trifluoroborate exerts its effects is through its participation in palladium-catalyzed cross-coupling reactions. In these reactions, the compound acts as a source of the quinoline-6-boronic acid moiety, which undergoes transmetalation with a palladium complex. This process leads to the formation of a new carbon-carbon bond, with the trifluoroborate group serving as a leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium naphthyltrifluoroborate
- Potassium pyridyltrifluoroborate
Uniqueness
Potassium quinoline-6-trifluoroborate is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules .
Eigenschaften
Molekularformel |
C9H3BF3KN |
|---|---|
Molekulargewicht |
232.03 g/mol |
InChI |
InChI=1S/C9H3BF3N.K/c10-4-1-2-6-5(3-4)7(11)8(12)9(13)14-6;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
GGLVVWSCOKJOCW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]C1=CC2=C(C=C1)N=C(C(=C2F)F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















